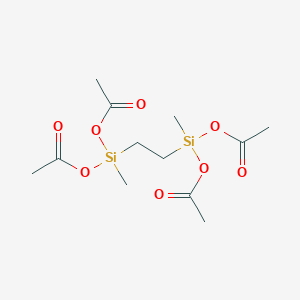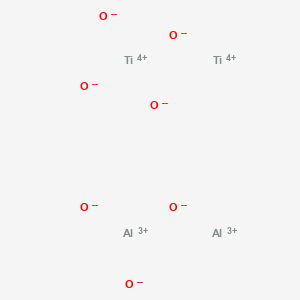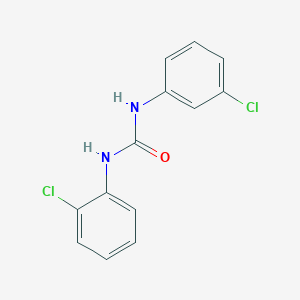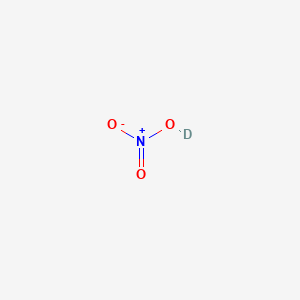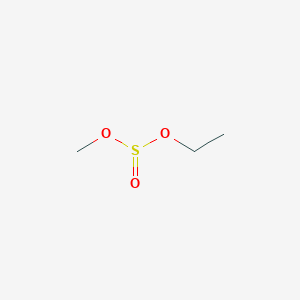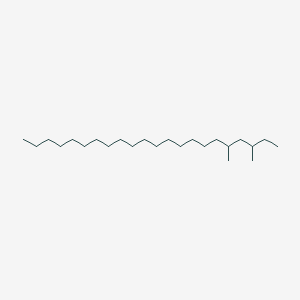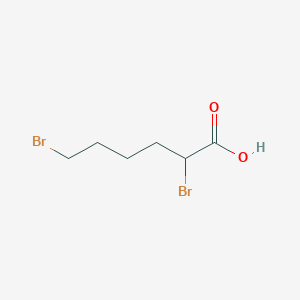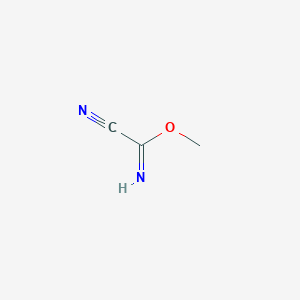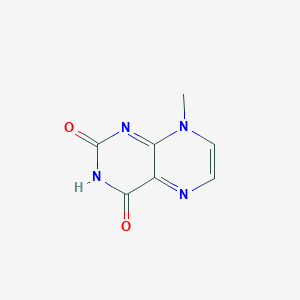
8-Methylpteridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylpteridine-2,4-dione is a heterocyclic organic compound that belongs to the class of pteridines. It is a yellow crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in biomedical research.
Wirkmechanismus
The mechanism of action of 8-Methylpteridine-2,4-dione is not fully understood. However, it is believed to exert its effects through the regulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It can also scavenge free radicals and inhibit the production of reactive oxygen species.
Biochemische Und Physiologische Effekte
Studies have shown that 8-Methylpteridine-2,4-dione can improve the antioxidant capacity of cells and tissues, reduce inflammation, and inhibit the growth and proliferation of cancer cells. It can also enhance the production of nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-Methylpteridine-2,4-dione is its low toxicity, which makes it suitable for use in various in vitro and in vivo experiments. However, its low solubility in water can pose a challenge in some experiments, and its stability under certain conditions needs to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the research on 8-Methylpteridine-2,4-dione. One potential area of interest is its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It may also have applications in the treatment of cardiovascular diseases and diabetes. Further studies are needed to elucidate its mechanism of action and potential therapeutic uses.
In conclusion, 8-Methylpteridine-2,4-dione is a promising compound that has potential applications in various fields of biomedical research. Its antioxidant, anti-inflammatory, and anticancer properties, as well as its role as a cofactor for various enzymes, make it a subject of interest for future studies. However, further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
8-Methylpteridine-2,4-dione can be synthesized through various methods, including the oxidation of 8-methyl-2,4-dioxo-1,2,3,4-tetrahydropteridine and the condensation of 2,4-diamino-6-methylpyrimidine with glyoxal. The latter method is preferred due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
8-Methylpteridine-2,4-dione has been extensively studied for its potential applications in biomedical research. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. It can also act as a cofactor for various enzymes, including nitric oxide synthase and aromatic amino acid hydroxylase.
Eigenschaften
CAS-Nummer |
13300-38-4 |
|---|---|
Produktname |
8-Methylpteridine-2,4-dione |
Molekularformel |
C7H6N4O2 |
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
8-methylpteridine-2,4-dione |
InChI |
InChI=1S/C7H6N4O2/c1-11-3-2-8-4-5(11)9-7(13)10-6(4)12/h2-3H,1H3,(H,10,12,13) |
InChI-Schlüssel |
FEVFINCNKRMCDL-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C2C1=NC(=O)NC2=O |
Kanonische SMILES |
CN1C=CN=C2C1=NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



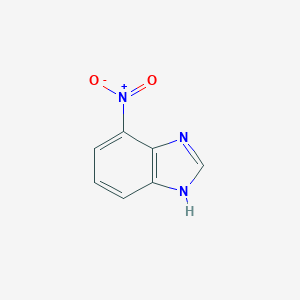
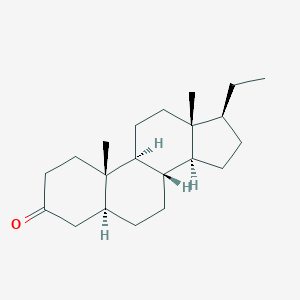

![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
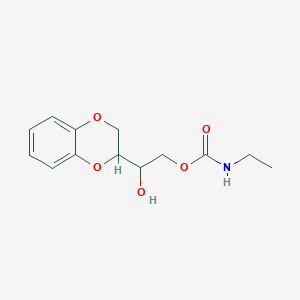
![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)
